ethyl 4-{[2-(acetyloxy)ethyl]amino}benzo[h]quinoline-3-carboxylate
Description
Ethyl 4-{[2-(acetyloxy)ethyl]amino}benzo[h]quinoline-3-carboxylate is a quinoline derivative characterized by a benzo[h]quinoline core, an ethyl carboxylate group at position 3, and a substituted amino group at position 3. The amino group is functionalized with a 2-(acetyloxy)ethyl chain, which introduces ester and ether functionalities.
Properties
IUPAC Name |
ethyl 4-(2-acetyloxyethylamino)benzo[h]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-20(24)17-12-22-18-15-7-5-4-6-14(15)8-9-16(18)19(17)21-10-11-26-13(2)23/h4-9,12H,3,10-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJMKNMYTQFMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C)C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[2-(acetyloxy)ethyl]amino}benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Functionalization: The quinoline core is then functionalized by introducing the carboxylate group at the 3-position and the amino group at the 4-position.
Acetylation: The amino group is further reacted with acetic anhydride to form the acetyloxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(acetyloxy)ethyl]amino}benzo[h]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-{[2-(acetyloxy)ethyl]amino}benzo[h]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of ethyl 4-{[2-(acetyloxy)ethyl]amino}benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Features
Target Compound :
- Core: Benzo[h]quinoline (extended aromatic system).
- Position 3 : Ethyl carboxylate.
- Position 4: 2-(Acetyloxy)ethylamino substituent.
Analog 1: Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-6-cyanoquinoline-3-carboxylate ()
- Core: Quinoline.
- Position 3 : Ethyl carboxylate.
- Position 4: 3-Chloro-4-methoxybenzylamino group.
Analog 2: Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)quinoline-3-carboxylate ()
- Core: Quinoline.
- Position 3 : Ethyl carboxylate.
- Position 4: 4-Chlorobenzylamino group with a trifluoromethyl substituent.
- Key Difference : Trifluoromethyl group increases metabolic stability and electronegativity .
Analog 3: Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate ()
- Core: 1,4-Dihydroquinoline.
- Position 3 : Ethyl carboxylate.
- Position 4 : Oxo group.
- Key Difference : Oxo group at position 4 and a fused dioxolane ring, critical for antimalarial activity .
Shared Methodology :
- Use of 4-chloroquinoline intermediates for nucleophilic substitution at position 4.
- Purification via flash column chromatography (e.g., silica gel with ethyl acetate/hexanes) .
Physical and Spectral Properties
Key Observations :
- The acetyloxy group in the target compound may reduce crystallinity compared to analogs with halogen substituents.
- The benzo[h]quinoline core likely shifts aromatic proton signals upfield due to extended conjugation .
Unique Advantages of Target Compound :
- Benzo[h]quinoline Core: Enhanced π-stacking interactions for DNA intercalation or enzyme inhibition.
- Acetyloxyethyl Group : Improves solubility and acts as a prodrug trigger .
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